

Unveiling the Potential of GSK2193874: A Deep Dive into its Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

GSK2193874 has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of **GSK2193874**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Properties

GSK2193874 is an orally active small molecule that demonstrates high potency and selectivity for the TRPV4 ion channel.[1][2][3] Its primary mechanism of action is the inhibition of Ca2+ influx through TRPV4 channels.[4][5] This targeted action makes it a valuable tool for investigating the physiological roles of TRPV4 and a potential therapeutic agent for conditions associated with TRPV4 overactivity.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of **GSK2193874**.

Table 1: In Vitro Potency and Selectivity of GSK2193874



Target	Species	Assay Method	IC50	Selectivity	Reference
TRPV4	Rat (rTRPV4)	Ca2+ influx (FLIPR)	2 nM	>12,500-fold vs. TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 (IC50 > 25 µM)	[4][5]
TRPV4	Human (hTRPV4)	Ca2+ influx (FLIPR)	40 nM	Selective over a panel of ~200 human receptors, channels, and enzymes	[4][5]

Table 2: Pharmacokinetic Profile of GSK2193874

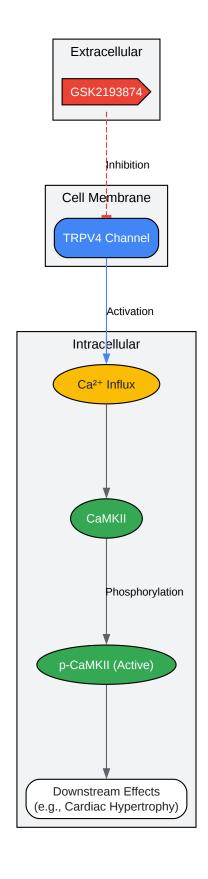
Species	Route of Administr ation	Clearanc e (CL)	Volume of Distributi on (Vd)	Half-life (t½)	Oral Bioavaila bility (%F)	Referenc e
Rat	Intravenou s (iv)	7.3 mL/min/kg	-	-	-	[4][6]
Rat	Oral (po)	-	-	10 h	31%	[4][6]
Dog	Intravenou s (iv)	6.9 mL/min/kg	-	-	-	[4][6]
Dog	Oral (po)	-	-	31 h	53%	[4][6]

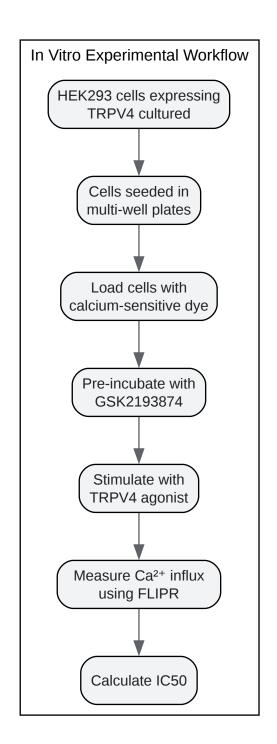


Mechanism of Action: Targeting the TRPV4 Signaling Pathway

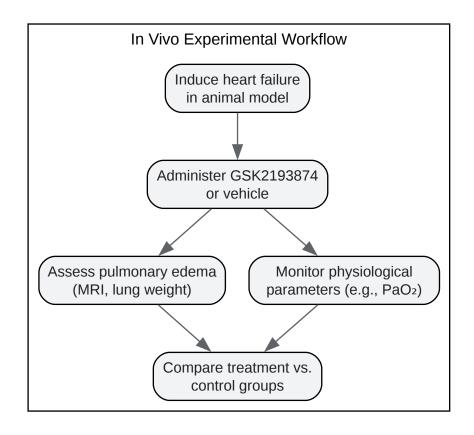
GSK2193874 exerts its pharmacological effects by directly blocking the TRPV4 ion channel, thereby preventing the influx of calcium ions into the cell.[4][5] This action has been shown to be crucial in mitigating pathological conditions driven by TRPV4 activation, such as pulmonary edema associated with heart failure.[1][3][5] The activation of TRPV4, whether by mechanical stimuli, heat, or endogenous ligands, leads to a cascade of intracellular events. In the context of cardiac hypertrophy, TRPV4 activation triggers Ca2+ influx, leading to the phosphorylation and activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7] This signaling pathway is a key target for the therapeutic effects of GSK2193874.[7]











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